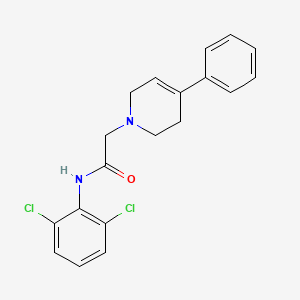

N-(2,6-dichlorophenyl)-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

WAY-346990 is a chemical compound that has garnered interest in scientific research due to its unique properties and potential applications. This compound is known for its specific interactions with biological targets, making it a subject of study in various fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of WAY-346990 involves several steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of intermediate compounds, which are then subjected to further reactions to yield the final product. Industrial production methods for WAY-346990 may involve optimization of these synthetic routes to ensure high yield and purity. Specific details on the preparation methods can be found in patents and scientific literature .

Scientific Research Applications

WAY-346990 has a wide range of scientific research applications. In chemistry, it is used as a model compound to study reaction mechanisms and pathways. In biology, it is investigated for its interactions with specific proteins and enzymes, which can provide insights into cellular processes. In medicine, WAY-346990 is explored for its potential therapeutic effects, particularly in the treatment of diseases where it can modulate specific biological targets .

Mechanism of Action

The mechanism of action of WAY-346990 involves its interaction with specific molecular targets, such as proteins or enzymes. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For instance, WAY-346990 may bind to a particular enzyme, inhibiting its activity and thereby affecting downstream signaling pathways .

Comparison with Similar Compounds

WAY-346990 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous structures or similar biological activities. The comparison can involve analyzing the structural differences, binding affinities, and biological effects of these compounds. Some similar compounds may include those listed in chemical databases and research articles .

If you have any specific questions or need further details on any section, feel free to ask!

Biological Activity

N-(2,6-dichlorophenyl)-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research.

- Molecular Formula : C19H18Cl2N2O

- Molecular Weight : 361.3 g/mol

- CAS Number : Not specified in the sources but can be identified through chemical databases.

Synthesis Overview

The synthesis of this compound typically involves multi-step organic reactions, including amide formation and cyclization processes. The detailed synthetic pathways are often documented in research articles focusing on similar pyridine derivatives.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC) : Studies have shown that derivatives with structural similarities can have MIC values as low as 0.22 to 0.25 μg/mL against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies suggest that certain derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response:

- Inhibition Potency : Compounds in related studies demonstrated IC50 values against COX-2 ranging from 0.04 μmol to 0.09 μmol, indicating strong anti-inflammatory potential comparable to established drugs like celecoxib .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of compounds like this compound. Key findings include:

- Substituent Effects : The presence of electron-withdrawing groups enhances activity against COX enzymes and may improve overall efficacy against bacterial strains .

Study on Antimicrobial Efficacy

A specific study evaluated a series of pyridine derivatives for their antimicrobial activity. The results highlighted that compounds with similar structures to this compound showed significant effectiveness against Gram-positive bacteria .

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| 7b | 0.22 | Bactericidal |

| 10 | 0.25 | Bactericidal |

| Control | 0.50 | Bactericidal |

Anti-inflammatory Study

In another investigation focusing on anti-inflammatory properties, several derivatives were tested for their ability to inhibit COX enzymes:

| Compound | IC50 (µmol) | Enzyme Target |

|---|---|---|

| 3b | 0.04 | COX-1 |

| 4b | 0.04 | COX-2 |

| Celecoxib | 0.04 | COX-2 |

These studies underscore the therapeutic potential of this compound and its analogs in treating infections and inflammatory conditions.

Properties

Molecular Formula |

C19H18Cl2N2O |

|---|---|

Molecular Weight |

361.3 g/mol |

IUPAC Name |

N-(2,6-dichlorophenyl)-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)acetamide |

InChI |

InChI=1S/C19H18Cl2N2O/c20-16-7-4-8-17(21)19(16)22-18(24)13-23-11-9-15(10-12-23)14-5-2-1-3-6-14/h1-9H,10-13H2,(H,22,24) |

InChI Key |

RYEYWQSRGDXPDG-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC=C1C2=CC=CC=C2)CC(=O)NC3=C(C=CC=C3Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.